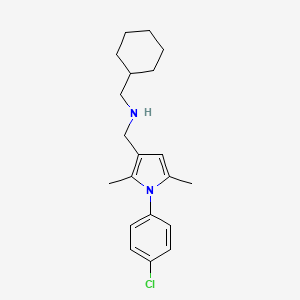
Antitubercular agent-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitubercular agent-14 is a compound used in the treatment of tuberculosis, a disease caused by the bacterium Mycobacterium tuberculosis. This compound is part of a broader class of antitubercular agents that work by inhibiting the growth and proliferation of the tuberculosis-causing bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of antitubercular agent-14 typically involves a series of chemical reactions that include condensation, cyclization, and substitution reactions. For instance, one common synthetic route involves the condensation of a carboxylic acid with a substituted amine under reflux conditions, followed by acid-mediated cyclization to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Antitubercular agent-14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Antitubercular agent-14 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Employed in studies to understand the biological processes involved in tuberculosis infection.
Medicine: Investigated for its potential to treat drug-resistant strains of tuberculosis.
Industry: Utilized in the development of new antitubercular drugs and formulations.
Mechanism of Action
Antitubercular agent-14 exerts its effects by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria. The compound targets specific enzymes involved in the biosynthesis of mycolic acids, thereby blocking their activity and preventing the bacteria from replicating .
Comparison with Similar Compounds
Similar Compounds
Isoniazid: Another antitubercular agent that also inhibits mycolic acid synthesis.
Rifampicin: Works by inhibiting bacterial RNA synthesis.
Ethambutol: Inhibits the synthesis of the mycobacterial cell wall.
Uniqueness
Antitubercular agent-14 is unique in its specific targeting of enzymes involved in mycolic acid synthesis, making it particularly effective against drug-resistant strains of Mycobacterium tuberculosis. Its unique mechanism of action and high efficacy make it a valuable addition to the arsenal of antitubercular drugs .
Properties
Molecular Formula |
C20H27ClN2 |
|---|---|
Molecular Weight |
330.9 g/mol |
IUPAC Name |
N-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-1-cyclohexylmethanamine |
InChI |
InChI=1S/C20H27ClN2/c1-15-12-18(14-22-13-17-6-4-3-5-7-17)16(2)23(15)20-10-8-19(21)9-11-20/h8-12,17,22H,3-7,13-14H2,1-2H3 |
InChI Key |
WAVPZOUSDXJJIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CNCC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















